2-Bromo-5-(trifluoromethyl)nicotinic acid
Overview
Description
2-Bromo-5-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3BrF3NO2 . It is related to 5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester, which has a linear formula of C9H7BrF3NO2 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 2-Bromo-5-(trifluoromethyl)nicotinic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves a stepwise liquid-phase/vapor-phase process . A specific synthesis method for a similar compound, 2-bromo-5-fluorobenzotrifluoride, involves nitrification, reduction in a catalytic hydrogenation system, and final synthesis through diazotization and bromination methods .Molecular Structure Analysis
The InChI code for 2-Bromo-5-(trifluoromethyl)nicotinic acid is 1S/C7H3BrF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) . The molecular weight is 270.01 .Physical And Chemical Properties Analysis
The physical form of 2-Bromo-5-(trifluoromethyl)nicotinic acid is solid . It should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications
Synthesis and Derivative Formation
- 2-Bromo-5-(trifluoromethyl)nicotinic acid is a key intermediate in synthesizing various derivatives. For example, it has been used in the efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, which are crucial for manufacturing a COMT inhibitor (Kiss, Ferreira, & Learmonth, 2008). Similarly, it's involved in the preparation of 5-Bromo-nicotinonitrile and other pyridine ring compounds (Qi-fan, 2010).
Application in Organic Chemistry
- This compound is utilized in organic chemistry for creating various nicotinic acid derivatives. It's been used in a convenient synthesis of nicotinate esters from 3-cyanopyridones (Paine, 1987), indicating its versatility in organic synthesis.
Herbicidal Properties
- 2-Bromo-5-(trifluoromethyl)nicotinic acid derivatives have demonstrated herbicidal properties. A study synthesized and tested various N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, with some showing significant herbicidal activity (Yu et al., 2021).
Pharmaceutical Research
- In pharmaceutical research, derivatives of 2-Bromo-5-(trifluoromethyl)nicotinic acid have been explored for their potential medical applications. For instance, a study synthesized a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from this compound, revealing antibacterial activity against various bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Analgesic and Anti-inflammatory Agents
- Some nicotinic acid derivatives, including those involving 2-bromophenyl substituents, have been identified for their analgesic and anti-inflammatory activities. These compounds have been compared favorably with mefenamic acid, a reference drug (Khalil, Ahmed, Mohamed, & Zaitone, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVQSSYHTIIGLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)nicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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